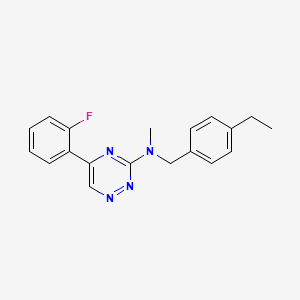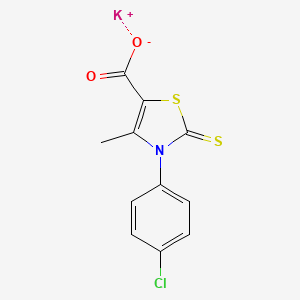![molecular formula C19H19FN4O2 B5231213 1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)
1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is commonly referred to as FPPP and is a member of the pyrrolidinedione family of compounds. FPPP has been studied extensively for its mechanism of action and its ability to modulate various biological pathways. In
Mécanisme D'action
FPPP modulates various biological pathways by binding to specific receptors and ion channels. Its high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor results in the modulation of the dopaminergic and serotonergic systems, which are both involved in the regulation of mood and behavior. FPPP also modulates the activity of the NMDA receptor and the GABA receptor, which are both involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
FPPP has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which can result in improved mood and behavior. FPPP has also been shown to modulate the activity of various ion channels, which can result in the modulation of neuronal excitability and synaptic plasticity. These effects make FPPP a promising candidate for the treatment of various psychiatric and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
FPPP has several advantages for lab experiments. It has a high affinity for specific receptors and ion channels, which allows for the precise modulation of specific biological pathways. FPPP is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, FPPP has several limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. FPPP also has a narrow therapeutic window, which can make it difficult to determine the optimal dosage for therapeutic applications.
Orientations Futures
There are several future directions for the study of FPPP. One direction is the further exploration of its therapeutic potential for the treatment of various psychiatric and neurological disorders. Another direction is the development of new synthesis methods to improve the yield and purity of FPPP. Additionally, the development of new derivatives of FPPP with improved pharmacological properties could lead to the development of new therapeutic agents. Overall, the study of FPPP has the potential to lead to significant advancements in the treatment of various psychiatric and neurological disorders.
Méthodes De Synthèse
The synthesis of FPPP involves the reaction of 2-fluorobenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxylic acid, followed by cyclization with ethyl acetoacetate. The resulting compound is then subjected to various purification techniques to obtain pure FPPP. The synthesis method has been optimized to produce high yields of pure FPPP.
Applications De Recherche Scientifique
FPPP has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are both involved in the regulation of mood and behavior. FPPP has also been shown to modulate the activity of various ion channels, including the NMDA receptor and the GABA receptor. These biological pathways make FPPP a promising candidate for the treatment of various psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-14-5-1-2-6-15(14)24-18(25)13-16(19(24)26)22-9-11-23(12-10-22)17-7-3-4-8-21-17/h1-8,16H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCLIEBPNOQSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3F)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5231139.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)
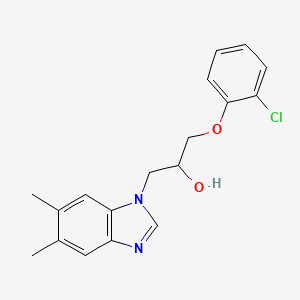
![5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)
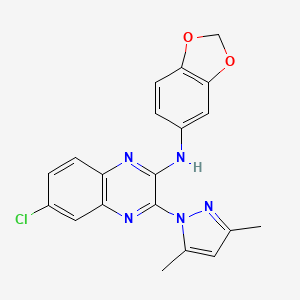
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5231164.png)
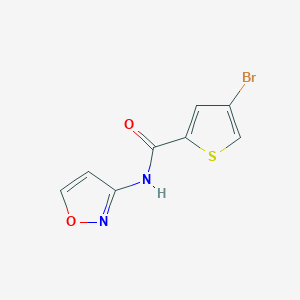
![2-acetyl-3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-7-nitro-1-indanone](/img/structure/B5231180.png)


![1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5231208.png)
![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)
